4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Overview
Description
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is an organic compound belonging to the class of pyridoacridines. Pyridoacridines are compounds containing a pyridine fused to an acridine ring system . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the reduction of quinoline-acridine-7,14-dione using reducing agents such as sodium dihydride . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to obtain the desired compound.
Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dihydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridines .
Scientific Research Applications
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Quinacridone: A structurally related compound used in pigments and dyes.
4,11-Dichloroquinacridone: Another derivative with similar chemical properties.
Cinquasia Red: A pigment with a similar acridine-based structure.
Uniqueness: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione stands out due to its specific halogen substitutions, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for further study.
Properties
CAS No. |
3089-16-5 |
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Molecular Formula |
C20H10Cl2N2O2 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
BFEJTCHFLJECJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=CC=C5Cl |
Origin of Product |
United States |
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